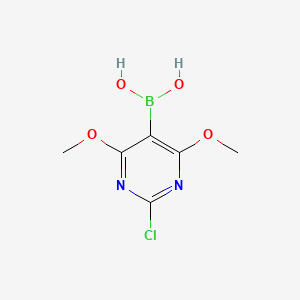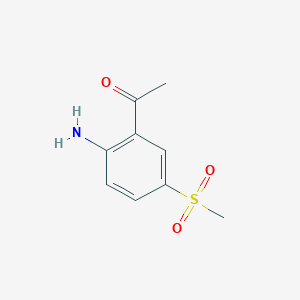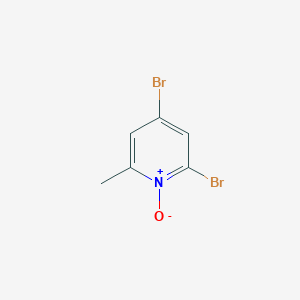
3-Ethynyl-4-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-4-isopropylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with an ethynyl group at the 3-position and an isopropyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-4-isopropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the catalytic alkylation of pyridine with methanol and dimethyl ether under high-pressure conditions can yield 3-isopropylpyridine . This intermediate can then be subjected to further reactions to introduce the ethynyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale catalytic processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalysts and reaction conditions allows for efficient production of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynyl-4-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Palladium catalysts and organoboron reagents are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted pyridines with different functional groups attached to the ethynyl carbon.
Aplicaciones Científicas De Investigación
3-Ethynyl-4-isopropylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-4-isopropylpyridine involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethynylpyridine: Lacks the isopropyl group, making it less sterically hindered.
4-Isopropylpyridine: Lacks the ethynyl group, affecting its reactivity and binding properties
Uniqueness
3-Ethynyl-4-isopropylpyridine is unique due to the presence of both the ethynyl and isopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of molecular interactions.
Propiedades
Fórmula molecular |
C10H11N |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
3-ethynyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C10H11N/c1-4-9-7-11-6-5-10(9)8(2)3/h1,5-8H,2-3H3 |
Clave InChI |
OUYUOMOIGRGSMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=NC=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate](/img/structure/B13121080.png)
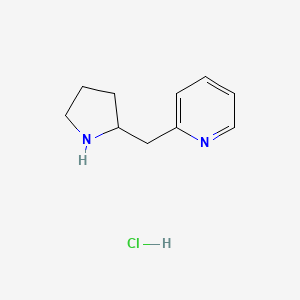
![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)
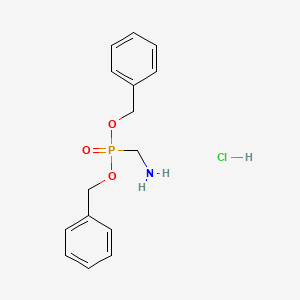
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)



